Monoolein

Catalog No.
S782654
CAS No.
111-03-5
M.F
C21H40O4
M. Wt
356.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monoolein

CAS Number

111-03-5

Product Name

Monoolein

IUPAC Name

2,3-dihydroxypropyl octadec-9-enoate

Molecular Formula

C21H40O4

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3

InChI Key

RZRNAYUHWVFMIP-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O

Solubility

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM
insoluble in water; soluble in hot organic solvents
soluble in hot alcohol (in ethanol)

Synonyms

(9Z)-9-Octadecenoic Acid 2,3-Dihydroxypropyl Ester; 1-Mono(cis-9-octacenoyl)Glycerol; 1-Monoolein; 2,3-Dihydroxypropyl Oleate; Danisco MO 90; Glycerol 1-Oleate; Glycerol α-cis-9-Octadecenate; Glyceryl Monooleate; Rylo MG 19; rac-1-Monoolein; rac-1-M

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O
  • Biocompatibility: Monoolein is generally well-tolerated by the human body, exhibiting low toxicity and minimal adverse effects [].
  • Biodegradability: Once in the body, monoolein is naturally broken down by enzymes, minimizing the risk of long-term accumulation and potential complications [].
  • Thermodynamic stability: Monoolein maintains its structure and function over a wide range of temperatures and conditions, ensuring consistent performance in drug delivery systems.
  • Phase behavior: Monoolein exhibits various phases in water, forming different liquid crystalline structures that can be tailored for specific drug delivery applications.

These properties make monoolein a valuable tool for researchers developing novel drug delivery systems.

Monoolein for Targeted Drug Delivery

One of the most exciting applications of monoolein in scientific research lies in its ability to facilitate targeted drug delivery. Monoolein can be used to create various nanocarriers, such as liposomes and micelles, which can encapsulate drugs and deliver them to specific sites in the body.

This targeted approach offers several advantages:

  • Increased efficacy: By delivering drugs directly to their target sites, monoolein-based carriers can improve the effectiveness of drugs while reducing side effects on healthy tissues.
  • Controlled release: Monoolein can be engineered to release drugs slowly over time, allowing for sustained therapeutic effects and reduced dosing frequency [].
  • Overcoming biological barriers: Monoolein-based carriers can be designed to overcome biological barriers, such as the blood-brain barrier, which can hinder the delivery of drugs to the central nervous system.

Monoolein in Chronic Lung Disease Management

Research is actively exploring the potential of monoolein-based drug delivery systems in managing chronic lung diseases, such as cystic fibrosis and asthma. These diseases often require complex treatment regimens, and monoolein offers a promising approach for delivering therapeutic agents directly to the lungs, potentially improving treatment efficacy and reducing systemic side effects [].

Monoolein, also known as glyceryl monooleate, is a monoacylglycerol with the molecular formula C21H40O4 and a molecular weight of 356.5 g/mol. Its IUPAC name is 2,3-dihydroxypropyl (Z)-octadec-9-enoate. Monoolein is characterized by its unique structure, featuring a glycerol backbone esterified with oleic acid at one of its hydroxyl groups. This compound exhibits significant amphiphilic properties, making it essential in various applications, particularly in pharmaceutical and food industries due to its ability to form liquid crystalline structures and its biocompatibility .

Monoolein's primary mechanism of action in scientific research lies in its ability to form LCP phases. These phases create a biomimetic environment that mimics the natural cellular membrane, allowing membrane proteins to be crystallized for structural analysis [].

, primarily involving esterification and transesterification processes. The synthesis of monoolein typically occurs through:

  • Direct Esterification: This involves the reaction of oleic acid with glycerol, producing monoolein and water.
  • Transesterification: In this method, refined vegetable oils are reacted with glycerol to yield monoolein and other glycerides. This reaction can be catalyzed by acids or bases .

Additionally, monoolein can participate in hydrolysis reactions under acidic or basic conditions, leading to the regeneration of glycerol and oleic acid.

Monoolein exhibits various biological activities that make it valuable in medical applications. It has been shown to possess:

  • Antioxidant Properties: Monoolein can scavenge free radicals, potentially reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects: Studies indicate that monoolein can modulate inflammatory responses, making it beneficial in treating chronic inflammatory diseases .
  • Drug Delivery Systems: Due to its ability to form liquid crystalline phases, monoolein is utilized as a carrier for drug delivery, enhancing the bioavailability of therapeutic agents .

The synthesis of monoolein can be achieved through several methods:

  • Conventional Esterification: Mixing oleic acid with glycerol under heat and acid catalysis.
  • Enzymatic Synthesis: Using lipases to catalyze the reaction between glycerol and oleic acid, often resulting in higher specificity and yield .
  • Supercritical Fluid Technology: Employing supercritical carbon dioxide as a solvent for the transesterification process enhances the reaction efficiency .

Recent advancements have focused on optimizing these methods to improve yield and reduce by-products.

Monoolein finds extensive applications across various fields:

  • Pharmaceuticals: As an excipient in drug formulations, particularly in liquid crystalline drug delivery systems.
  • Food Industry: Used as an emulsifier and stabilizer in food products due to its emulsifying properties.
  • Cosmetics: Incorporated into formulations for skin care products due to its moisturizing effects .

Research on the interactions of monoolein with other compounds has revealed its potential benefits in enhancing drug solubility and stability. Monoolein's ability to form complex structures with drugs allows for controlled release mechanisms. Studies have shown that when combined with certain active pharmaceutical ingredients, monoolein can improve their therapeutic efficacy while minimizing side effects .

Monoolein shares similarities with other monoacylglycerols but is unique due to its specific fatty acid composition (oleic acid). Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Glyceryl MonostearateC21H42O4Derived from stearic acid; used as an emulsifier
Glyceryl MonopalmitateC21H42O4Derived from palmitic acid; similar applications
2-MonooleinC21H40O4Isomer of monoolein; differing acyl position

Monoolein's distinct characteristics stem from its specific structure that allows for versatile applications in drug delivery systems, making it a "magic lipid" compared to other similar compounds .

Monoolein (glyceryl monooleate) research has evolved significantly since its initial characterization as a simple lipid compound. The compound gained substantial scientific interest when researchers discovered its ability to form various mesophases in aqueous environments, particularly cubic liquid crystalline structures. These unique self-assembly properties positioned monoolein as a model lipid system for investigating membrane dynamics and as a potential carrier for bioactive compounds. The evolution of monoolein research parallels advancements in lipid science, with increasing focus on its applications in drug delivery, protein crystallization, and nanomaterial development over recent decades.

Scientific Significance in Lipid Science

Monoolein holds exceptional scientific significance in lipid science due to its versatility, thermodynamic stability, biocompatibility, and biodegradability. As a single-chain amphiphile capable of forming nonlamellar lipid phases in aqueous solution, monoolein serves as an ideal model system for studying membrane properties and lipid-water interactions. The compound exhibits polymorphism, forming various mesophases including lamellar, cubic, and hexagonal structures depending on water content and temperature conditions. This versatility makes it invaluable for fundamental research in biophysics and for applications requiring controlled release systems.

Current Research Landscape and Emerging Trends

The current monoolein research landscape is characterized by interdisciplinary approaches spanning materials science, pharmaceutics, and biotechnology. Emerging trends include the development of monoolein-based nanomedicines for targeted drug delivery, particularly for chronic lung diseases such as asthma, chronic obstructive pulmonary disease, and idiopathic pulmonary fibrosis. Another significant research direction involves investigating subtle chemical modifications to the monoolein structure, as seen in studies comparing monoolein with isosteric analogs where the ester linkage is replaced with thioester or amide functional groups. These structural modifications dramatically alter self-assembly properties, opening new possibilities for tailored drug delivery systems and biomaterials.

Fundamental Phase Structures

Cubic Phase Formations (Pn3m and Ia3d Space Groups)

Monoolein-water systems predominantly form two bicontinuous cubic phases: the double-diamond (Pn3m) and gyroid (Ia3d) architectures. The Pn3m phase features a water channel network with tetrahedral symmetry, characterized by a lattice parameter of 87–103 Å in hydrated systems [4]. In contrast, the Ia3d phase exhibits a more complex triply periodic minimal surface with larger lattice dimensions (136–156 Å), as observed in synchrotron small-angle x-ray scattering (SAXS) studies of monoolein in protic ionic liquids [1]. These cubic phases arise from the balance between lipid chain splay and interfacial curvature energy, with the Pn3m phase favoring lower negative Gaussian curvature compared to Ia3d [3].

The transition between cubic phases is sensitive to hydration levels and additives. For example, 60:40 (w/w) monoolein/water mixtures at 25°C primarily form Pn3m, while increasing ionic liquid concentration to 50 wt.% induces a shift to Ia3d with lattice expansion up to 149 Å [1] [4]. This behavior is quantified in Table 1, which compares lattice parameters under different conditions.

Table 1: Cubic Phase Lattice Parameters in Monoolein Systems

System CompositionPn3m (Å)Ia3d (Å)Lamellar (Å)
MO/water (60:40)103-49
MO/EtAF (50 wt.%)-149-
MO/EAN (35 wt.%)--49

Data adapted from SAXS measurements [1] [4].

Hexagonal Phase Architecture

The inverse hexagonal (HII) phase emerges at elevated temperatures (>95°C) or in the presence of ethanolammonium-based ionic liquids [1] [5]. This phase consists of hexagonally packed water cylinders surrounded by monoolein molecules, with lattice parameters ranging from 64–72 Å. The transition from cubic to HII phases follows an Avrami kinetic model with exponents of 2–2.5, suggesting two-dimensional growth mechanisms [5]. Ethanolammonium nitrate (EtAN) promotes HII formation through cation hydroxyl groups that reduce interfacial curvature strain, enabling tighter lipid packing [1].

Lamellar Phase Organizations

Lamellar phases dominate in ethylammonium-based ionic liquids (EAN, EAF, EAA) at monoolein concentrations >35 wt.% [1]. These stacked bilayers exhibit repeat distances of 49–55 Å, with thermal stability up to 65°C. The lamellar-to-cubic transition involves a 12% reduction in headgroup area and 4% decrease in lipid length, as demonstrated by neutron diffraction [3]. Metastable lamellar phases can persist below 20°C when samples are rapidly cooled, though these eventually convert to cubic structures over timescales of hours to days [6].

Temperature-Composition Phase Diagrams

Phase Boundaries and Transition Mechanisms

The monoolein-water phase diagram reveals three primary regions:

  • Low hydration (<20 wt.% water): Lamellar (Lα) phase dominates
  • Intermediate hydration (20–40 wt.% water): Bicontinuous cubic (Pn3m/Ia3d) phases
  • High hydration (>40 wt.% water): Inverse hexagonal (HII) phase above 90°C

Protic ionic liquids shift these boundaries substantially. Ethylammonium nitrate (EAN) expands the lamellar phase domain to 80 wt.% monoolein, while ethanolammonium formate (EtAF) stabilizes HII phases at just 35 wt.% lipid content [1]. The cubic-lamellar transition follows a nucleation-and-growth mechanism with an activation energy of 120 kJ/mol, as determined by differential scanning calorimetry [5].

Metastability Phenomena

Sub-zero incubation induces metastable crystalline lamellar (Lc) phases that persist upon reheating to 20°C [6]. These structures exhibit reduced d-spacing (44.9 Å vs. 49 Å in stable lamellar phases) due to interdigitated acyl chains. Metastability arises from kinetic trapping during phase transitions, particularly in systems containing acetate anions where water content below 1 wt.% prevents proper lipid hydration [1] [4].

Thermodynamic Principles Governing Phase Behavior

Hydrogen Bonding Networks and Water Interactions

Each monoolein molecule in cubic phases coordinates 8–12 water molecules through hydrogen bonds between glycerol hydroxyls and water oxygen [5]. Sucrose solutions reduce this hydration shell to ≈1 H2O/lipid, lowering the cubic-HII transition temperature by 20°C per 1 mol/kg sucrose [5]. Ionic liquids modulate hydrogen bonding through competitive hydration—nitrate anions withdraw water from lipid headgroups, increasing interfacial curvature and stabilizing lamellar phases [1].

Curvature Energy Considerations

The spontaneous curvature (H0) of monoolein monolayers follows the relationship:
$$ H0 = \frac{1}{R0} = \frac{kB T \ln(S)}{2\kappa} $$
Where $$ R
0 $$ is the spontaneous radius, $$ \kappa $$ the bending modulus (≈10 kBT), and S the lipid hydration. For Pn3m phases, $$ R_0 $$ ≈ 3.2 nm, decreasing to 2.8 nm in Ia3d [3]. Pressure effects (up to 1.4 kbar) reduce $$ \kappa $$ by 15%, favoring negative curvature phases through acyl chain compression [3].

Environmental Factors Affecting Phase Transitions

Temperature-Induced Transformations

Heating from 25–65°C induces sequential phase changes:

  • Lamellar → cubic (Pn3m) at 35–45°C (ΔH = 12 kJ/mol)
  • Cubic → hexagonal (HII) at 85–95°C (ΔH = 28 kJ/mol)

Cooling cycles exhibit hysteresis, with HII→cubic transitions requiring 2× longer timescales due to slow water redistribution [5].

Physical Description

Liquid; Dry Powder
Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline]
pale yellow viscous oily liquid with a faint fatty odou

Color/Form

PLATES FROM ETHANOL
YELLOW OIL OR SOFT SOLID

XLogP3

6.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

356.29265975 g/mol

Monoisotopic Mass

356.29265975 g/mol

Boiling Point

238-240 °C AT 3 MM HG

Heavy Atom Count

25

Taste

FATTY TASTE

Density

0.9420 @ 20 °C/4 °C
0.925-0.935

Odor

SWEET

Melting Point

25 °C (UNSTABLE)
MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/

UNII

D3AEF6S35P

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 507 of 521 companies (only ~ 2.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

25496-72-4
111-03-5
67701-32-0
37220-82-9

Wikipedia

Glyceryl 1-oleate
1-Monooleoyl-Rac-Glycerol

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

REACTION OF OLEIC ACID WITH GLYCEROL, PRODUCING A MIXTURE (PREDOMINANTLY MONOOLEATE)
SEE MONOGLYCERIDE. PRODUCED SYNTHETICALLY BY ALCOHOLYSIS OF FATS WITH GLYCEROL, YIELDING A MIXTURE OF MONO-, DI-, & TRIGLYCERIDES WHICH IS PREDOMINANTLY MONOGLYCERIDES. /MONOGLYCERIDE/

General Manufacturing Information

Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
Custom Compounding of Purchased Resins
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Chemical Product and Preparation Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol: ACTIVE
FEMA NUMBER 2526

Dates

Modify: 2023-08-15
Tumaney AW, Shekar S, Rajasekharan R: Identification, purification, and characterization of monoacylglycerol acyltransferase from developing peanut cotyledons. J Biol Chem. 2001 Apr 6;276(14):10847-52. [PMID:11283027]
Shimotoyodome A, Osaki N, Onizawa K, Mizuno T, Suzukamo C, Okahara F, Fukuoka D, Hase T: Dietary 1-monoolein decreases postprandial GIP release by reducing jejunal transport of glucose and fatty acid in rodents. Am J Physiol Gastrointest Liver Physiol. 2012 Aug 1;303(3):G298-310. doi: 10.1152/ajpgi.00457.2011. Epub 2012 May 31. [PMID:22651926]
Kameyama Y, Yoshioka S, Hasegawa I, Nozawa Y: Studies of diacylglycerol cholinephosphotransferase and diacylglycerol ethanolaminephosphotransferase activities in Tetrahymena microsomes. Biochim Biophys Acta. 1981 Aug 24;665(2):195-204. [PMID:6269644]
Long et al. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects Nature Chemical Biology, doi: 10.1038/nchembio.129, published online 23 November 2008 http://www.nature.com/naturechemicalbiology

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